N'-benzoyl-3-bromobenzohydrazide
Overview
Description
Benzoic acid, m-bromo-, benzoylhydrazide: is an organic compound with the molecular formula C14H11BrN2O2 It is a derivative of benzoic acid, where the hydrogen atom in the meta position is replaced by a bromine atom, and the carboxyl group is converted to a benzoylhydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, m-bromo-, benzoylhydrazide typically involves the following steps:
Bromination of Benzoic Acid: Benzoic acid is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield m-bromobenzoic acid.
Formation of Benzoyl Chloride: m-Bromobenzoic acid is then converted to m-bromobenzoyl chloride using thionyl chloride.
Hydrazide Formation: The m-bromobenzoyl chloride is reacted with hydrazine hydrate to form benzoic acid, m-bromo-, benzoylhydrazide.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, m-bromo-, benzoylhydrazide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the meta position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its possible therapeutic effects in treating certain diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, m-bromo-, benzoylhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzoic acid hydrazide: Similar structure but lacks the bromine atom.
Benzoylhydrazine: Similar functional group but different substitution pattern.
m-Bromobenzoic acid: Similar bromine substitution but different functional group.
Uniqueness: Benzoic acid, m-bromo-, benzoylhydrazide is unique due to the presence of both the bromine atom and the benzoylhydrazide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
73713-56-1 |
---|---|
Molecular Formula |
C14H11BrN2O2 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
N'-benzoyl-3-bromobenzohydrazide |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19) |
InChI Key |
PUNMNEKYOYAYSP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br |
73713-56-1 | |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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